N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Description
N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide is a complex organic compound that features a bromophenyl group, a hydroxyethylamino group, and a dioxonaphthalenyl group
Properties
IUPAC Name |
N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-12(25)23(14-6-4-5-13(21)11-14)18-17(22-9-10-24)19(26)15-7-2-3-8-16(15)20(18)27/h2-8,11,22,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGUQVDRQKBDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)Br)C2=C(C(=O)C3=CC=CC=C3C2=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Amidation: Formation of the amide bond between the bromophenyl group and the dioxonaphthalenyl group.
Hydroxyethylation: Addition of the hydroxyethylamino group to the naphthalenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylamino group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxonaphthalenyl moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, various nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide
- N-(3-fluorophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Uniqueness
N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
